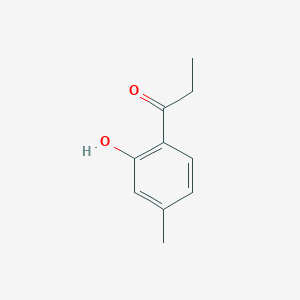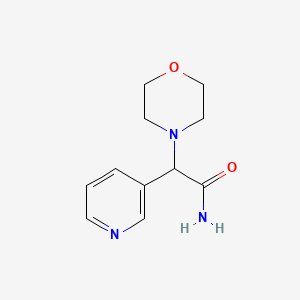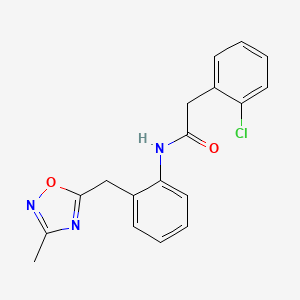![molecular formula C14H17N3O2S B2734180 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2185860-74-4](/img/structure/B2734180.png)
8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
Pyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds to which the specified chemical belongs, are known for their biomedical applications. These compounds are of significant interest due to their structural similarity to nitrogen bases present in DNA and RNA. They have been the focus of extensive research, with over 20,000 structures described in literature, including patents (Jubete et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of related compounds, such as 2-thioxopyrido[2,3-d]pyrimidin-4-(1H)-ones, have been explored. These derivatives have been synthesized through reactions with various chemicals, leading to the creation of new polynuclear heterocyclic ring systems (El-Gazzar et al., 2007).
Crystal Structure
The crystal structure of related compounds, like 8-thia-1,4-diazacycl[3.3.2]azine, derived from similar pyrido[2,3-d]pyrimidine structures, has been determined through X-ray diffraction analysis, providing insights into their molecular configuration (Campaigne et al., 1979).
Antimicrobial Activity
Some pyrido[2,3-d]pyrimidine derivatives, including those with methylthio substituents, have shown promising antimicrobial activity. This has been evaluated through various biological assays, indicating potential use in developing new antimicrobial agents (Sirakanyan et al., 2019).
Tyrosine Kinase Inhibitors
The pyrido[2,3-d]pyrimidin-7(8H)-ones have been investigated for their potential as tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors. This research has led to the synthesis of biologically active compounds with diverse substituents, expanding the scope of their medicinal applications (Masip et al., 2021).
Cyclin-Dependent Kinase Inhibitors
These compounds have also been identified as inhibitors of cyclin-dependent kinases (Cdks). The study of various analogs has led to the identification of potent Cdk inhibitors, highlighting their potential in cell cycle regulation and cancer therapy (Barvian et al., 2000).
Interaction with DNA
The interaction of these compounds with DNA has been a subject of interest. Studies have shown that certain derivatives can interact with calf thymus DNA (ctDNA) through groove binding, indicating potential for DNA-targeted therapies (Zhang et al., 2013).
Antitumor Activity
Research has been conducted on the antitumor activity of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-amines, revealing that some derivatives exhibit significant antitumor effects. This suggests their potential in developing new anticancer drugs (Sirakanyan et al., 2019).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, displaying significant inhibitory activity. This suggests their utility in treating conditions related to aldose reductase, such as diabetic complications (La Motta et al., 2007).
Antibacterial Activity
Synthesized pyrido[2,3-d]pyrimidin-4(1H)-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential in combating bacterial infections (Narayana et al., 2009).
Propriétés
IUPAC Name |
8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(19)7-3-4-10(14)17-11(18)6-5-9-8-15-13(20-2)16-12(9)17/h5-6,8,10,19H,3-4,7H2,1-2H3/t10-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSPJHJRIBXXON-QMTHXVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C(=O)C=CC3=CN=C(N=C32)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)







![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)



